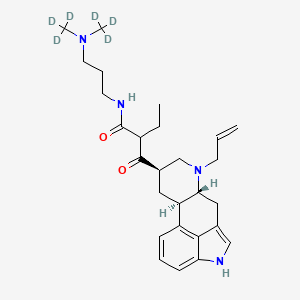

Cabergoline isomer-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cabergolina isómero-d6 es un isómero marcado con deuterio de la cabergolina, un compuesto conocido principalmente por su función como agonista del receptor de dopamina. La incorporación de deuterio, un isótopo estable del hidrógeno, en la cabergolina mejora sus perfiles farmacocinéticos y metabólicos, convirtiéndolo en una herramienta valiosa en la investigación científica .

Métodos De Preparación

La síntesis de cabergolina isómero-d6 implica la deuteración de la cabergolina. Este proceso típicamente comienza con la ergocriptina como material de partida. La síntesis implica múltiples pasos, incluyendo la oxidación del derivado de 9,10-dihidrolysergol al aldehído y ácido carboxílico correspondiente utilizando dimetilsulfóxido (DMSO) activado y una secuencia de oxidación de Pinnick . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para lograr altos rendimientos y pureza, al mismo tiempo que minimizan las impurezas .

Análisis De Reacciones Químicas

Cabergolina isómero-d6 experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución se pueden usar para introducir diferentes grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el ácido m-cloroperoxibenzoico y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cabergolina isómero-d6 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Cabergolina isómero-d6 ejerce sus efectos actuando como un agonista del receptor de dopamina. Se une a los receptores de dopamina D2, inhibiendo la adenilato ciclasa y disminuyendo los niveles intracelulares de monofosfato de adenosina cíclico (cAMP) . Esto lleva a la inhibición de la secreción de prolactina de los lactotrofos en la glándula pituitaria anterior. Además, la cabergolina induce la muerte celular autofágica al activar los receptores de dopamina D5 .

Comparación Con Compuestos Similares

Cabergolina isómero-d6 es único debido a su etiquetado con deuterio, que mejora sus perfiles farmacocinéticos y metabólicos en comparación con la cabergolina no deuterada . Compuestos similares incluyen:

Cabergolina: La versión no deuterada de la cabergolina, utilizada para fines terapéuticos similares.

Bromocriptina: Otro agonista del receptor de dopamina utilizado para tratar los trastornos hiperprolactinémicos y la enfermedad de Parkinson.

Pergolida: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

Cabergolina isómero-d6 destaca por su mayor estabilidad y reducción de la degradación metabólica, convirtiéndolo en una herramienta valiosa en la investigación y el desarrollo de fármacos .

Propiedades

Fórmula molecular |

C27H38N4O2 |

|---|---|

Peso molecular |

456.7 g/mol |

Nombre IUPAC |

2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |

InChI |

InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |

Clave InChI |

WUQQRKBJJWMWRM-CTWXQCOOSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |

SMILES canónico |

CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.